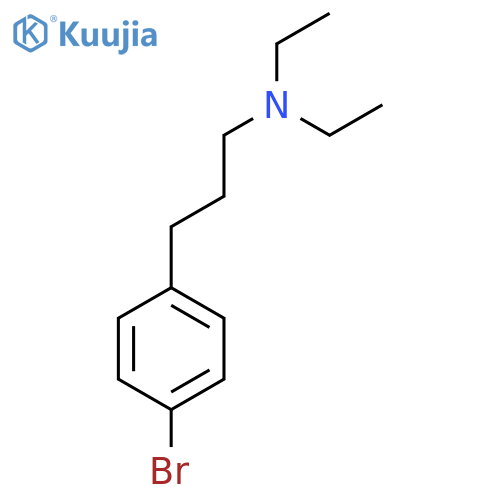Cas no 804431-56-9 (3-(4-Bromophenyl)-N,N-diethylpropan-1-amine)
3-(4-ブロモフェニル)-N,N-ジエチルプロパン-1-アミンは、有機合成中間体として重要なブロモ置換芳香族アミン化合物です。分子構造中のブロモ基は求電子置換反応やカップリング反応に適した活性部位を提供し、医薬品や機能性材料の合成において有用な中間体となります。N,N-ジエチルアミン部位は塩基性を示し、触媒や錯体形成剤としての応用が可能です。高い純度と安定性を特徴とし、精密有機合成における多段階反応での利用に適しています。特にパラ位のブロモ基は位置選択的な反応性に優れ、複雑な分子骨格構築に際して高い反応効率を発揮します。

804431-56-9 structure
商品名:3-(4-Bromophenyl)-N,N-diethylpropan-1-amine
CAS番号:804431-56-9
MF:C13H20BrN
メガワット:270.208602905273
CID:4717152
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromophenyl)-N,N-diethylpropan-1-amine
- AM87217
- 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine
-
- インチ: 1S/C13H20BrN/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11H2,1-2H3
- InChIKey: IFWIGBTUUAFHPH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCCN(CC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 149
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 260.8±25.0 °C at 760 mmHg
- フラッシュポイント: 111.5±23.2 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B011291-500mg |
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine |
804431-56-9 | 500mg |
$ 695.00 | 2022-06-07 | ||
| TRC | B011291-250mg |
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine |
804431-56-9 | 250mg |
$ 420.00 | 2022-06-07 |
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
804431-56-9 (3-(4-Bromophenyl)-N,N-diethylpropan-1-amine) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
